6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine
Overview
Description
“6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has been crucial for many recent advances in these fields . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9F3N2O . The molecular weight is 192.14 g/mol . The structure includes a pyridine ring with a trifluoromethyl group at the 5-position, an ethoxy group at the 6-position, and an amine group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific derivative and reaction conditions . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.14 g/mol . The compound has a topological polar surface area of 38.9 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has no rotatable bonds .Scientific Research Applications
Synthesis Potential
Kudyakova et al. (2017) described the synthesis of trifluoromethylated pyridine derivatives from the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3. This study demonstrates the potential of 6-ethoxy-5-(trifluoromethyl)pyridin-3-amine in synthetic chemistry, especially in the formation of pyran derivatives with applications in drug development and material science (Kudyakova et al., 2017).
Enhanced Solubility for Metal Ion Affinity Studies
Liang et al. (2009) explored the solubility of tris((6-phenyl-2-pyridyl)methyl)amine derivatives in organic and aqueous solvents. They found that the solubility enhancement facilitates the study of metal ion binding properties, suggesting the relevance of this compound in the analysis of metal complexes (Liang et al., 2009).
Chemical Reactivity in Organic Synthesis
The work of Hertog and Pieterse (1963) on the amination of various bromoethoxypyridines, including compounds similar to this compound, highlights its potential in organic synthesis, particularly in the formation of aminated pyridine derivatives (Hertog & Pieterse, 1963).
Applications in Anticancer Research
Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from compounds structurally similar to this compound, for evaluation as potential anticancer agents. This suggests its utility in the development of new anticancer drugs (Chavva et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards of trifluoromethylpyridines depend on the specific derivative. For instance, some trifluoromethylpyridines are classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . These classifications indicate that they can be harmful if swallowed, cause eye irritation, cause skin irritation, and may cause respiratory irritation .
Future Directions
Trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future . More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market in the near future .
Properties
IUPAC Name |
6-ethoxy-5-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-14-7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICPNJPQGVLPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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